1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Overview
Description
“1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a chemical compound . It’s a part of the pyrazole derivatives, which are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, has been a subject of interest for many researchers . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The molecular formula of “this compound” is C12H18N2. The exact structure would require more specific information or advanced analytical techniques to determine.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 190.28 g/mol. More specific physical and chemical properties would require additional information or testing to determine.Scientific Research Applications
Synthesis and Reactivity
Research into 1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its derivatives has provided insights into their synthesis and chemical reactivity. Notably, the synthesis of novel pyrrolo[1,2-a]pyrazine derivatives has been achieved through reactions of corresponding N-alkylpyrrole with hydrazine hydrate, demonstrating good yields. These reactions have expanded the library of pyrrolo[1,2-a]pyrazine compounds, which are analogues of natural alkaloids such as peramine, showcasing their potential in synthetic organic chemistry and the creation of new molecular structures with potential biological activities (Voievudskyi et al., 2016).
Asymmetric Synthesis
The asymmetric synthesis of 1-substituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines has been developed, utilizing reactions of 1-(2-haloethyl)pyrrole-2-carbaldehydes with chiral auxiliaries, leading to fused tricyclic oxazolidines. This process highlights the importance of chiral compounds in the medicinal chemistry field, particularly for the synthesis of molecules with specific stereochemistry, which can significantly influence their biological activity and drug efficacy (Gualandi et al., 2011).
Catalytic Asymmetric Synthesis
Innovations in the catalytic asymmetric synthesis of chiral tetrahydropyrrolo[1,2-a]pyrazines through hydrogenation techniques have been reported. This method provides an efficient way to synthesize chiral amines, crucial for the development of bioactive compounds with high enantioselectivity, showcasing advancements in the synthesis of chiral compounds with significant implications for pharmaceutical chemistry (Hu et al., 2018).
Future Directions
The future directions in the study of “1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” and similar compounds likely involve further exploration of their synthesis, biological activity, and potential applications . Given the wide range of activities exhibited by pyrazole derivatives, these compounds are of significant interest in the field of medicinal chemistry .
properties
IUPAC Name |
1-cyclopropyl-4,4-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-12(2)8-13-11(9-5-6-9)10-4-3-7-14(10)12/h3-4,7,9,11,13H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQDPFXXKVGBTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(C2=CC=CN21)C3CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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